molecular formula C19H23F3N4O2 B2990743 1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea CAS No. 1396707-83-7

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

Cat. No.: B2990743
CAS No.: 1396707-83-7
M. Wt: 396.414
InChI Key: SRSFUDNWGBJION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H23F3N4O2 and its molecular weight is 396.414. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

  • Synthesis of Pyrimidinones : A study by Bonacorso et al. (2003) discussed the synthesis of a series of pyrimidinones, including derivatives similar to the compound , which were obtained from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. Such compounds have potential applications in various fields including pharmaceuticals and agrochemicals (Bonacorso et al., 2003).

  • Formation of Hydrogen Bonds in Dimerization : The dimerization properties of related compounds, specifically ureidopyrimidones, were examined by Beijer et al. (1998). They found that these compounds can form strong dimers through quadruple hydrogen bonding, which is significant in the field of supramolecular chemistry (Beijer et al., 1998).

  • Reactivity with Isocyanate and Isothiocyanate : Yamanaka et al. (1979) explored the reactivity of 4-alkoxypyrimidine 1-oxides, closely related to the compound of interest, with phenyl isocyanate and phenyl isothiocyanate. This study provides insights into the chemical behavior of such compounds, which can be useful in synthetic chemistry (Yamanaka et al., 1979).

Pharmaceutical and Medicinal Chemistry

  • Anticancer Potential : A study by Guagnano et al. (2011) on a series of N-aryl-N'-pyrimidin-4-yl ureas, which are structurally related to the compound , revealed their potential as inhibitors of fibroblast growth factor receptor tyrosine kinases. These findings suggest possible applications in cancer therapy (Guagnano et al., 2011).

  • Antioxidant Activity : Research by George et al. (2010) on derivatives of 5-thioxo 6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one, which are similar to the target compound, showed antioxidant activity. Such properties are valuable in the development of new therapeutic agents (George et al., 2010).

  • Synthesis and Evaluation for Anticancer Activity : Feng et al. (2020) synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are structurally related to the compound . These derivatives demonstrated significant antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents (Feng et al., 2020).

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-3-4-11-28-15-7-5-14(6-8-15)25-18(27)23-10-9-17-24-13(2)12-16(26-17)19(20,21)22/h5-8,12H,3-4,9-11H2,1-2H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSFUDNWGBJION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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